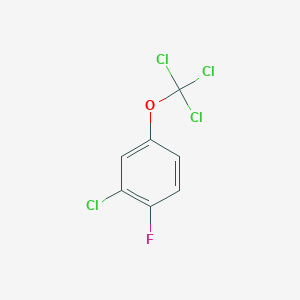

2-Chloro-1-fluoro-4-(trichloromethoxy)benzene

Description

2-Chloro-1-fluoro-4-(trichloromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (Cl) at position 2, fluorine (F) at position 1, and a trichloromethoxy (–O–CCl₃) group at position 2. The trichloromethoxy group is a strong electron-withdrawing substituent, influencing the compound’s electronic properties and reactivity.

Propriétés

IUPAC Name |

2-chloro-1-fluoro-4-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl4FO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNTYPCXZBPVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(Cl)(Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl4FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoro-4-(trichloromethoxy)benzene typically involves the reaction of 2-chloro-4-fluorobenzene with trichloromethyl chloroformate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required purity levels for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-1-fluoro-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reaction conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can produce different oxidized or reduced forms .

Applications De Recherche Scientifique

Pharmaceutical Applications

Halogenated compounds are crucial in drug development due to their ability to modify biological activity. The presence of fluorine can enhance metabolic stability and bioactivity, which is particularly important in pharmaceuticals.

Case Study: Anticancer Agents

Research has demonstrated that compounds similar to 2-Chloro-1-fluoro-4-(trichloromethoxy)benzene exhibit promising anticancer properties. For instance, fluorinated derivatives have shown improved efficacy against certain cancer cell lines due to their ability to interact favorably with biological targets .

| Compound | Activity | Reference |

|---|---|---|

| 2-Chloro-1-fluoro-4-(trichloromethoxy)benzene | Anticancer | |

| Fluorinated analogs | Enhanced potency |

Agrochemical Applications

The introduction of halogens, particularly fluorine, into agrochemicals can significantly improve their effectiveness as herbicides and pesticides. The compound's structure allows for modifications that enhance its selectivity and environmental stability.

Case Study: Herbicide Development

In agrochemical research, derivatives of 2-Chloro-1-fluoro-4-(trichloromethoxy)benzene have been synthesized to develop new herbicides. These compounds demonstrated superior performance in controlling weed species while minimizing harm to crops .

| Application | Compound Type | Efficacy |

|---|---|---|

| Herbicide | Trichloromethoxy derivatives | High selectivity |

Material Science Applications

The compound is also explored for its potential use in the development of advanced materials, particularly in electronics and coatings. The incorporation of fluorinated groups can improve the thermal and chemical resistance of materials.

Case Study: Electronic Materials

In electronic applications, halogenated aromatic compounds are utilized in the synthesis of liquid crystals and other electronic chemicals. The stability provided by the trichloromethoxy group enhances the performance of these materials under various conditions .

| Material Type | Application | Performance Improvement |

|---|---|---|

| Liquid Crystals | Displays | Enhanced stability |

| Coatings | Protective layers | Chemical resistance |

Environmental Considerations

While the applications of 2-Chloro-1-fluoro-4-(trichloromethoxy)benzene are promising, it is essential to consider the environmental impact of halogenated compounds. Regulatory frameworks are increasingly scrutinizing their use due to potential toxicity and persistence in the environment .

Mécanisme D'action

The mechanism of action of 2-Chloro-1-fluoro-4-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural and Functional Group Differences

The following table summarizes critical differences between 2-Chloro-1-fluoro-4-(trichloromethoxy)benzene and analogous compounds:

Electronic and Reactivity Profiles

- Trichloromethoxy (–O–CCl₃) vs. Trifluoromethoxy (–O–CF₃): The trifluoromethoxy group in is more electronegative due to fluorine’s inductive effect, making it a stronger electron-withdrawing group than trichloromethoxy. This difference impacts electrophilic substitution rates and regioselectivity in synthesis.

- Nitro (–NO₂) vs. Trichloromethoxy: The nitro group in significantly activates the ring for nucleophilic substitution but deactivates it for electrophilic attacks, contrasting with the moderate deactivation by trichloromethoxy.

- Methyl (–CH₃) vs. Fluoro (–F): The methyl group in provides steric bulk but is electron-donating via hyperconjugation, whereas fluorine in the target compound is electron-withdrawing, altering reaction pathways (e.g., Friedel-Crafts alkylation feasibility).

Activité Biologique

2-Chloro-1-fluoro-4-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Chloro-1-fluoro-4-(trichloromethoxy)benzene can be described as follows:

- Molecular Formula : C7H3Cl4F O

- Molecular Weight : 267.9 g/mol

- IUPAC Name : 2-chloro-1-fluoro-4-(trichloromethoxy)benzene

This compound features multiple halogen substituents, which are known to influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that halogenated compounds, including 2-Chloro-1-fluoro-4-(trichloromethoxy)benzene, exhibit significant antimicrobial activity. A study evaluating various arylsulfonamide derivatives found that similar compounds showed excellent activity against pathogens like Ralstonia solanacearum and Gibberella zeae, suggesting potential applications in agricultural biocontrol .

The mechanism of action for halogenated compounds often involves the disruption of microbial cell membranes or interference with metabolic pathways. For instance, the presence of multiple chlorine and fluorine atoms can enhance lipophilicity, allowing these compounds to penetrate lipid membranes more effectively, thereby exerting their toxic effects on microbial cells.

Study on Fluorinated Compounds

A comprehensive review on organofluorine compounds highlighted that certain fluorinated derivatives exhibit selective toxicity towards specific microbial strains while being less harmful to human cells. This selectivity is attributed to the differential uptake mechanisms between microbial and mammalian cells .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis demonstrated that modifications in the halogenation pattern significantly affect the biological activity of related compounds. For example, increasing the number of electronegative substituents generally enhances antimicrobial efficacy while maintaining lower toxicity levels in mammalian systems .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.